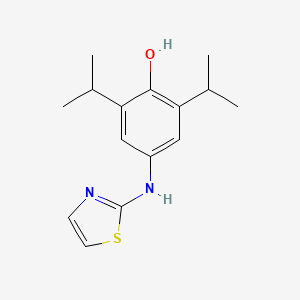![molecular formula C21H20FNO4 B5539622 2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)
2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related morpholine derivatives involves multi-step chemical processes, including cyclization, esterification, and reductive amination, among others. For instance, the synthesis of morpholine derivatives has been described through processes such as the Mannich reaction and the reaction of α,β-unsaturated carbonyl compounds with hydrazine hydrate, semicarbazide, or thiosemicarbazide to yield significant vasodilatation properties (Hassan et al., 2014). Another synthesis pathway involves the preparation of benzamides with a substituted 2-(aminomethyl)morpholine group, showing potent activity in various biological assays (Kato et al., 1991).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized using techniques such as X-ray crystallography, NMR, IR spectroscopy, and single-crystal diffraction. These methods help in determining the compositions, molecular structures, and crystal packing, exhibiting intermolecular interactions like hydrogen bonding and π-π stacking which are crucial for the compound's stability and reactivity (Banu et al., 2013).
Wissenschaftliche Forschungsanwendungen
Disposition and Metabolism in Humans
The compound N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) shows promising applications as an orexin 1 and 2 receptor antagonist for insomnia treatment. A study explored its disposition and metabolism in humans, revealing its elimination mainly through feces, and identified significant metabolites including unusual hemiaminal and benzofuran ring-opened carboxylic acid metabolites, providing insights into its biotransformation pathways (Renzulli et al., 2011).
Inhibition of α-Glucosidase
A series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential. The study highlights the importance of electron-donating groups on the phenyl ring in enhancing inhibitory activity, with one compound demonstrating superior inhibition efficiency. This suggests potential applications in managing conditions like diabetes through the regulation of α-glucosidase activity (Menteşe et al., 2020).
Novel Amination Reaction
A study on 2-benzyl-5-methoxy-1,4-benzoquinones and 5-methoxy-2-(1-phenylethyl)-1,4-benzoquinones with morpholine unveiled a novel amination reaction at the β-carbon atom of the alkyl group, leading to the formation of 2-morpholino-3-phenylbenzofurans. This reaction opens new pathways for synthesizing complex molecular structures, which could have varied applications in medicinal chemistry and drug development (Jurd, 1978).
Electrochemical Fluorination
The electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives has been explored, demonstrating the potential for synthesizing N-fluoro-2,6-dimethyl-morpholine and its ester-substituted derivatives. This process highlights the versatility of electrochemical methods in fluorinating N-containing compounds, which can significantly impact the development of fluorinated pharmaceuticals and agrochemicals (Takashi et al., 1998).
Synthesis of Pyrimidine Linked Derivatives
A series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives showed significant larvicidal activity against third instar larvae. This research underscores the potential of these compounds in developing new insecticides or pesticides, highlighting the importance of structural modifications for enhancing biological activity (Gorle et al., 2016).
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c1-13-17-8-7-16(25-2)11-18(17)27-20(13)21(24)23-9-10-26-19(12-23)14-3-5-15(22)6-4-14/h3-8,11,19H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQLEUNRDBCKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCOC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)
![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)
![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5539581.png)


![3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539605.png)
![2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5539617.png)

![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)

